

Technical Support Center: 1-(Thiazolidin-2-yl)ethanone hydrochloride

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Compound of Interest

Compound Name: 1-(Thiazolidin-2-yl)ethanone
hydrochloride

Cat. No.: B3114042

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Welcome to the technical support resource for **1-(Thiazolidin-2-yl)ethanone hydrochloride**. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for handling and utilizing this compound effectively. As Senior Application Scientists, our goal is to help you anticipate and resolve experimental challenges by understanding the chemical principles governing this molecule's stability.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the properties and inherent instabilities of **1-(Thiazolidin-2-yl)ethanone hydrochloride**.

Q1: What is **1-(Thiazolidin-2-yl)ethanone hydrochloride** and what makes it susceptible to degradation?

A: **1-(Thiazolidin-2-yl)ethanone hydrochloride** is a heterocyclic compound featuring a five-membered thiazolidine ring. The core structure consists of a saturated ring containing both a sulfur (at position 1) and a nitrogen (at position 3) atom. The nitrogen atom is acylated with an acetyl group, forming an N-acetyl moiety. The hydrochloride salt form generally enhances solubility and stability in the solid state.

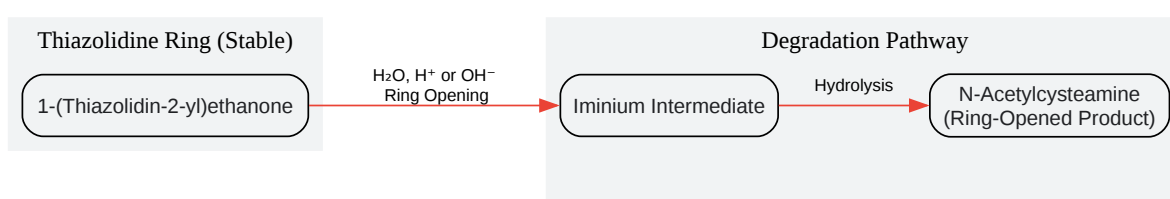
The molecule's primary vulnerability lies in the thiazolidine ring itself. This ring is essentially a cyclic hemiaminal (or, more accurately, a hemithioaminal) derivative. Such structures exist in

equilibrium with their ring-opened forms, and this equilibrium is highly sensitive to environmental conditions, particularly pH.[1][2] The N-acetyl group also influences the ring's electron density and stability.

Property	Value
CAS Number	1993017-93-8[3][4]
Molecular Formula	C ₅ H ₁₀ ClNOS[3][5]
Molecular Weight	167.66 g/mol [3][5]

Q2: What is the primary degradation pathway for this compound?

A: The principal degradation pathway is the hydrolysis-mediated ring-opening of the thiazolidine ring. This reaction is catalyzed by both acid and base.[6][7] The process involves the cleavage of the carbon-sulfur (C-S) bond, which opens the ring to form an iminium ion intermediate.[2][6] This intermediate is then attacked by water, ultimately yielding N-acetylcysteamine (also known as N-acetyl-β-mercaptoethylamine). Studies on analogous structures, such as 2-methyl-Δ²-thiazoline, confirm that hydrolysis is highly pH-dependent, with maximal instability often observed in weakly acidic conditions (around pH 3).[8]



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Caption: Primary degradation pathway via ring-opening.

Part 2: Troubleshooting Guide for Experimental Issues

This section provides answers to specific problems that may arise during experimentation, focusing on the causality behind the observations and solutions.

Q1: I dissolved the compound in an aqueous buffer, and my reaction yield is significantly lower than expected. What is happening?

A: This is a classic sign of pH-dependent degradation. The stability of the thiazolidine ring is critically influenced by the pH of the medium. While the hydrochloride salt is stable as a solid, in solution, the equilibrium between the closed-ring and open-ring forms is established rapidly.

- Mechanism: In aqueous solutions, particularly those with a pH between 2 and 6, the rate of hydrolysis and ring-opening can be significant.^{[2][8]} This occurs because the nitrogen or sulfur atom in the ring can be protonated, weakening the C-S bond and facilitating nucleophilic attack by water.^[2] Conversely, under strongly basic conditions (pH > 12), hydroxide-ion-catalyzed ring opening can also occur.^{[2][6]} The compound is often most stable near neutral pH (pH 7) or in highly concentrated acid.^[8]
- Solution:
 - Optimize pH: If your experimental conditions permit, adjust the buffer to a pH range of 6.5-7.5, where hydrolysis is typically slower.^[8]
 - Minimize Time in Solution: Prepare aqueous solutions of the compound immediately before use. Do not store stock solutions in aqueous buffers for extended periods.
 - Use Co-solvents: Consider using a water-miscible organic co-solvent (e.g., DMSO, DMF, Ethanol) to prepare a concentrated stock, which can then be diluted into the aqueous reaction mixture at the last moment. This reduces the compound's exposure time to unfavorable aqueous conditions.

pH Range	Relative Stability	Primary Mechanism	Reference
< 1 (Conc. HCl)	High	Stable protonated form	[8]
2 - 5	Low	Acid-catalyzed ring opening	[2][8]
6 - 8	Moderate to High	pH-independent pathway / Slow hydrolysis	[2][9]
> 9	Decreasing	Base-catalyzed ring opening	[6][7]

Q2: My analytical results (HPLC, NMR) show an unknown impurity peak that increases over time. How can I identify it?

A: The growing impurity is almost certainly the ring-opened hydrolysis product, N-acetylcysteamine.

- Identification:
 - HPLC-MS: The most effective method. The degradant should have a molecular weight corresponding to the addition of a water molecule ($C_5H_9NOS + H_2O \rightarrow C_5H_{11}NO_2S$ is incorrect; hydrolysis cleaves the ring, the formula of the product is C_4H_9NOS). The expected mass would be that of N-acetylcysteamine.
 - 1H NMR: In the starting material, you will see specific signals for the thiazolidine ring protons. Upon degradation, these signals will disappear and be replaced by new signals corresponding to the linear N-acetylcysteamine structure, notably the distinct signals for the two methylene groups ($-S-CH_2-CH_2-NH-$).
- Preventative Action: To confirm this, run a forced degradation study. Intentionally expose a sample of the compound to a mild acid (e.g., pH 3 buffer) at a slightly elevated temperature (e.g., 37-50°C) for a few hours.[10] Analyze the sample by HPLC. If the peak at the retention time of your unknown impurity grows significantly, it confirms it is a hydrolytic degradant.

Q3: What are the definitive best practices for storing this compound?

A: Proper storage is critical to prevent slow degradation over time, even in the solid state if exposed to atmospheric moisture.

- **Solid Compound:** Store the material in a tightly sealed container, preferably under an inert atmosphere (e.g., Argon or Nitrogen).[11] Place it in a desiccator to protect it from moisture. For long-term storage, refrigeration (2-8°C) is recommended.[3][11] Some suppliers even utilize cold-chain transportation, underscoring its sensitivity.[3]
- **Solutions:**
 - **Organic Solvents:** Solutions in anhydrous organic solvents like DMSO or DMF are significantly more stable than aqueous solutions. These can be stored at -20°C or -80°C for longer periods. However, ensure the solvent is truly anhydrous, as trace water can still cause slow degradation.
 - **Aqueous Solutions:** Avoid storing aqueous solutions. They should be prepared fresh for each experiment.[12] If temporary storage is unavoidable, keep the solution on ice and use it within a few hours.

Format	Temperature	Atmosphere	Duration
Solid	2-8°C	Dry, Inert Gas	Long-Term
Solution (Anhydrous Organic)	-20°C to -80°C	Tightly Sealed	Months
Solution (Aqueous Buffer)	0-4°C (On Ice)	Tightly Sealed	Use Immediately (<4 hours)

Part 3: Key Experimental Protocols

These protocols provide a self-validating framework for handling the compound and assessing its stability in your specific experimental context.

Protocol 1: Standard Protocol for Preparation of Experimental Solutions

This protocol minimizes degradation during the preparation of solutions for in vitro or in vivo experiments.

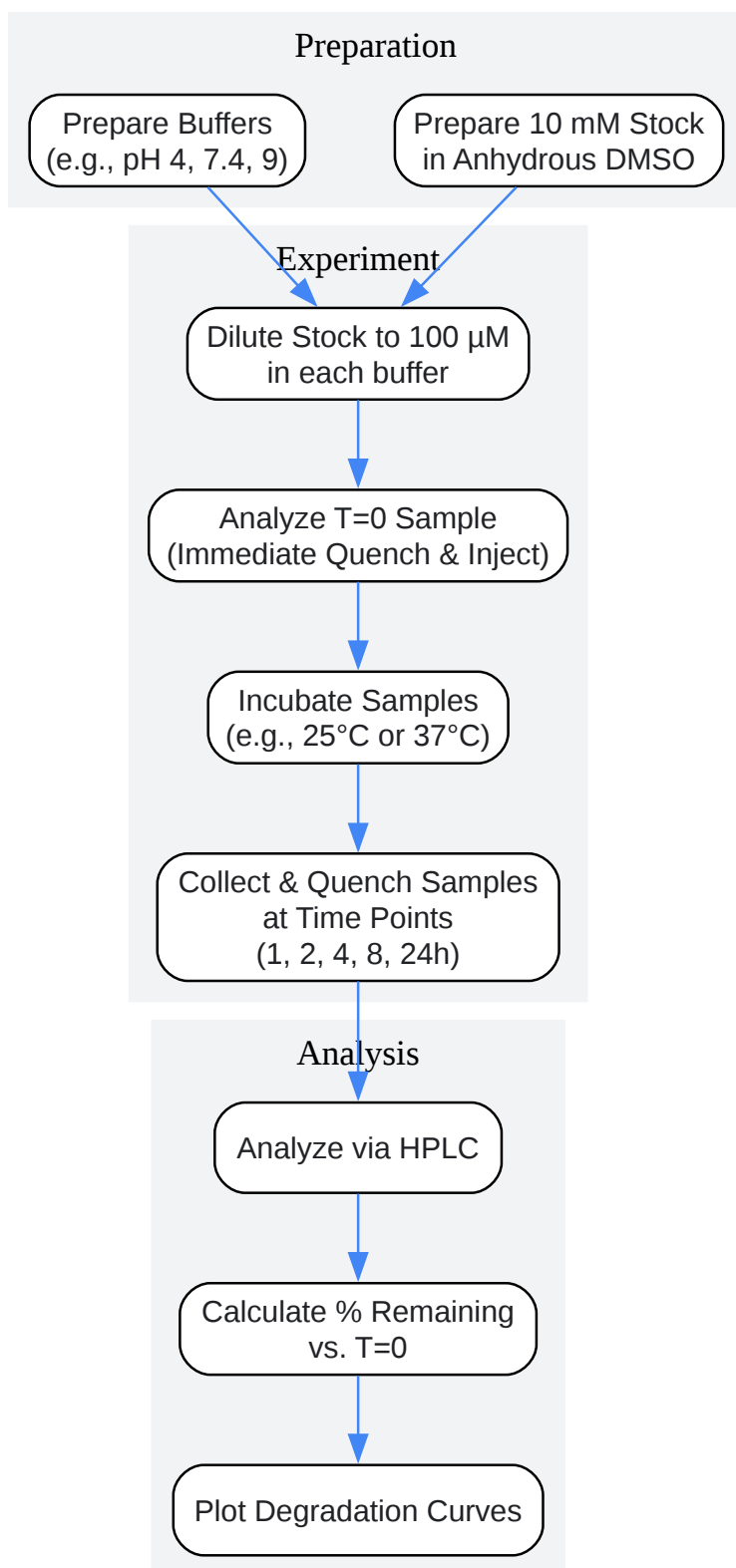
- Weighing: Allow the container of **1-(Thiazolidin-2-yl)ethanone hydrochloride** to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.
- Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-100 mM) in anhydrous DMSO. Ensure the DMSO is from a freshly opened bottle or has been properly stored over molecular sieves.
- Working Solution Preparation: Just prior to the experiment, perform a serial dilution of the DMSO stock into your final aqueous buffer or cell culture medium.
- Execution: Add the final working solution to your experimental setup immediately after preparation. Do not let it sit at room temperature or 37°C for prolonged periods before the experiment begins.

Protocol 2: Workflow for a Basic pH-Dependent Stability Study

This experiment allows you to determine the compound's stability in your specific buffers using HPLC analysis.

- Buffer Preparation: Prepare a set of buffers at your desired pH values (e.g., pH 4.0, 7.4, 9.0).
- Stock Solution: Prepare a 10 mM stock solution of the compound in anhydrous DMSO.
- Incubation Setup:
 - For each pH, dilute the stock solution to a final concentration of 100 μ M in the respective buffer.
 - Prepare multiple aliquots for each time point.
 - Set up a "Time 0" sample by immediately quenching one aliquot with an equal volume of mobile phase (e.g., Acetonitrile) and injecting it into the HPLC.
 - Incubate the remaining aliquots at a constant temperature (e.g., 25°C or 37°C).

- Time-Point Analysis: At specified intervals (e.g., 1, 2, 4, 8, 24 hours), take one aliquot from each pH, quench it as in step 3, and analyze by HPLC.
- Data Analysis:
 - Calculate the peak area of the parent compound at each time point.
 - Normalize the peak area to the "Time 0" sample ($\text{Peak Area} / \text{Time 0 Peak Area} * 100\%$).
 - Plot the percentage of the remaining parent compound versus time for each pH to generate degradation curves.



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